molecular formula C22H23N3O5 B11138391 N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11138391
M. Wt: 409.4 g/mol
InChI Key: JUXAHIUOOHTNNV-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylamine with a suitable acylating agent to form an intermediate, which is then coupled with 5-methoxy-1-methyl-1H-indole-2-carboxylic acid under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Mechanism of Action

The mechanism of action of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways . For example, it has been shown to exhibit antibacterial activity by inhibiting bacterial biofilm formation and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide stands out due to its combination of a benzodioxin ring and an indole moiety, which imparts unique chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to similar compounds.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5-methoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H23N3O5/c1-25-17-5-4-16(28-2)11-14(17)12-18(25)22(27)23-8-7-21(26)24-15-3-6-19-20(13-15)30-10-9-29-19/h3-6,11-13H,7-10H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

JUXAHIUOOHTNNV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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